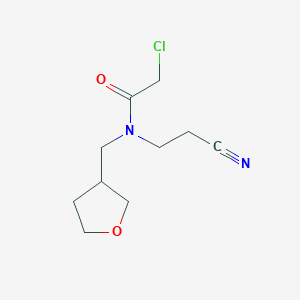
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as an anticancer agent, specifically in the treatment of solid tumors and hematological malignancies. In
Wirkmechanismus
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This results in the downregulation of ribosomal RNA synthesis, leading to the accumulation of DNA damage and subsequent cell death. This compound has been shown to induce p53-dependent and -independent apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In preclinical models, this compound has demonstrated activity against tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide in lab experiments is its selectivity for RNA polymerase I transcription. This allows for specific targeting of cancer cells, potentially reducing toxicity to normal cells. However, this compound has also been shown to have off-target effects, including inhibition of DNA repair pathways. Additionally, its potency and selectivity may vary depending on the cancer type and genetic makeup of the cells.
Zukünftige Richtungen
For 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide research include further investigation of its mechanism of action and potential as an anticancer agent. This includes exploring its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, research is needed to identify biomarkers that can predict response to this compound and potential mechanisms of resistance. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide involves several steps, including the reaction of 3-hydroxypropanenitrile with 2-chloroacetyl chloride to form 2-chloro-N-(2-cyanoethyl)acetamide. This intermediate is then reacted with 3-hydroxymethyl oxetane to yield this compound. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death. This compound has demonstrated activity in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. It has also shown promise in preclinical models of hematological malignancies, such as multiple myeloma and acute myeloid leukemia.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-6-10(14)13(4-1-3-12)7-9-2-5-15-8-9/h9H,1-2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDVVDFCEUSBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN(CCC#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

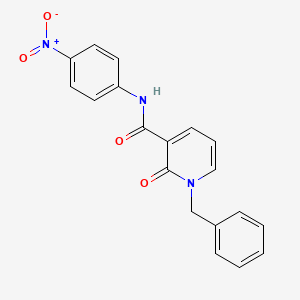
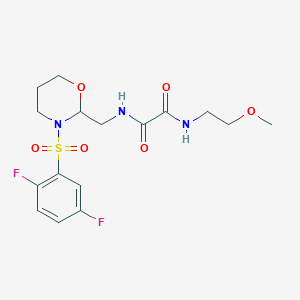

![6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742724.png)
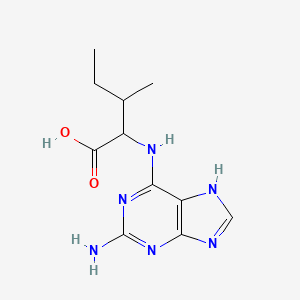
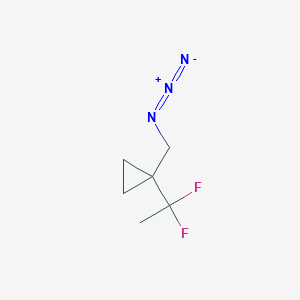
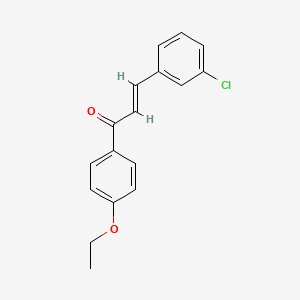
![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2742730.png)

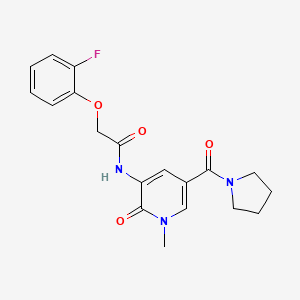


![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)